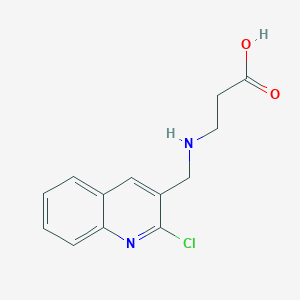
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,8-naphthyridine scaffold has been extensively studied due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the Friedländer synthesis, where 2-amino nicotinaldehyde and ethyl 3-oxo-3-phenylpropanoate are refluxed with triethylamine in ethanol to produce ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield 2-phenyl-1,8-naphthyridine-3-carbohydrazide .
Industrial Production Methods
Industrial production methods for N’-Phenyl-1,8-naphthyridine-3-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tuberculosis activity.
1,8-Naphthyridine-3-yl-1,3,4-oxadiazole: Exhibits antimicrobial and antifungal activities.
2-Phenyl-1,8-naphthyridine-3-carboxylate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H12N4O |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
Clé InChI |
KLTYQYJSSREGGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)







![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)


